- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

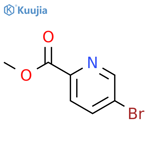

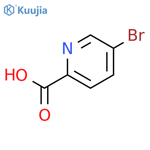

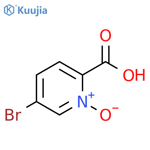

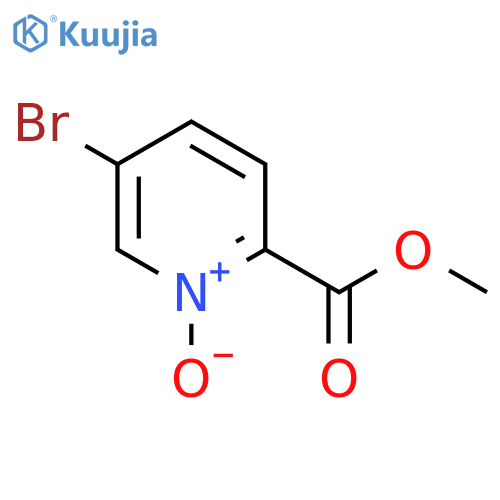

Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

959741-32-3 structure

Nom du produit:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

Numéro CAS:959741-32-3

Le MF:C7H6BrNO3

Mégawatts:232.0314412117

MDL:MFCD28962490

CID:4769970

PubChem ID:68458381

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Propriétés chimiques et physiques

Nom et identifiant

-

- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide

- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide

- AK00779456

- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate

- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester

- C77316

- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide

- BS-17996

- DB-196363

- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide

- 959741-32-3

- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate

- MFCD28962490

- AKOS037649313

- MCYWPISPRQLCFC-UHFFFAOYSA-N

- SCHEMBL2961818

- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

-

- MDL: MFCD28962490

- Piscine à noyau: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3

- La clé Inchi: MCYWPISPRQLCFC-UHFFFAOYSA-N

- Sourire: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]

Propriétés calculées

- Qualité précise: 230.95311g/mol

- Masse isotopique unique: 230.95311g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 2

- Complexité: 176

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.7

- Surface topologique des pôles: 51.8

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB527767-1 g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 1g |

€193.60 | 2023-04-17 | ||

| abcr | AB527767-250 mg |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 250MG |

€114.70 | 2023-04-17 | ||

| eNovation Chemicals LLC | Y1211804-10g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 95% | 10g |

$800 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 97% | 100mg |

139CNY | 2021-05-07 | |

| Aaron | AR01KM05-5g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 5g |

$340.00 | 2025-02-12 | |

| abcr | AB527767-1g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 1g |

€148.90 | 2025-02-16 | ||

| 1PlusChem | 1P01KLRT-5g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 5g |

$183.00 | 2024-04-19 | |

| Ambeed | A155931-5g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 97% | 5g |

$228.0 | 2024-04-16 | |

| Aaron | AR01KM05-100mg |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 100mg |

$24.00 | 2025-02-12 | |

| 1PlusChem | 1P01KLRT-1g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 1g |

$46.00 | 2024-04-19 |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C

1.2 Reagents: Sodium sulfite ; 0 °C

1.2 Reagents: Sodium sulfite ; 0 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux

Référence

- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux

Référence

- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Référence

- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

Référence

- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt

Référence

- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

Référence

- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

Référence

- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt

Référence

- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Référence

- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt

Référence

- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt

Référence

- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C

1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8

Référence

- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C

Référence

- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux

Référence

- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Référence

- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Référence

- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials

- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide

- Methyl 5-bromopyridine-2-carboxylate

- 5-bromopyridine-2-carboxylic acid

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Littérature connexe

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide) Produits connexes

- 2308476-43-7((3S)-3-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid)

- 864501-47-3(3-(6-methoxynaphthalen-2-yl)prop-2-enal)

- 1403767-32-7(cis-3-amino-3-methylcyclobutanol hydrochloride)

- 2092231-14-4(3-cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol)

- 1554255-53-6(3-amino-2-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid)

- 2172606-62-9(2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidocyclohexyl}acetic acid)

- 720720-29-6(2H-Pyrrolo[3,4-c]pyridine-2,6-dicarboxylic acid, 1,3-dihydro-,2-(1,1-dimethylethyl) 6-methyl ester)

- 1803863-64-0(2,4-Bis(trifluoromethyl)-3-nitropyridine)

- 58628-40-3(Bis(i-propylcyclopentadienyl)zirconium dichloride)

- 1108192-98-8(6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

Pureté:99%

Quantité:5g

Prix ($):205.0